molecular formula C15H26N4O4S B5596727 (4aS*,7aR*)-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5596727
M. Wt: 358.5 g/mol
InChI Key: VAEWLDNINRWVBN-OLZOCXBDSA-N
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Description

The investigation of complex organic compounds, such as the one mentioned, typically involves detailed studies focusing on their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. These studies are crucial for understanding the compound's potential applications and behaviors under various conditions.

Synthesis Analysis

Research on related compounds involves multistep synthetic processes, often starting from basic building blocks and employing conditions tailored to facilitate specific reaction pathways. For example, the synthesis of pyrazole derivatives often requires careful selection of precursors and reaction conditions to ensure the formation of the desired product with the correct stereochemistry (Chimichi et al., 1996).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a pivotal role in confirming the stereochemistry and structural integrity of synthesized compounds. These techniques provide detailed insights into the arrangement of atoms within a molecule and the nature of its 3D conformation (Jiang et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. Studies often explore various chemical reactions, including cyclization, substitution, and addition reactions, to modify the compound or introduce new functionalities (Fischer et al., 1991).

Physical Properties Analysis

Physical properties, such as melting points, solubility, and crystalline structure, are essential for understanding a compound's suitability for different applications. These properties can be determined using a variety of analytical techniques (Halim & Ibrahim, 2022).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are crucial for predicting how a compound will behave in synthetic pathways or potential applications. Such properties can be explored through experimental studies and theoretical calculations (Ogurtsov et al., 2018).

properties

IUPAC Name

(4aR,7aS)-1-(2-methoxyethyl)-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O4S/c1-11(2)15-16-14(23-17-15)8-19-5-4-18(6-7-22-3)12-9-24(20,21)10-13(12)19/h11-13H,4-10H2,1-3H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEWLDNINRWVBN-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(C3C2CS(=O)(=O)C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NOC(=N1)CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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